5-Isopropylisoxazole-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
71433-23-3 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-propan-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)6-3-5(7(8)10)9-11-6/h3-4H,1-2H3,(H2,8,10) |
InChI Key |
YUJDBNXKEJDCSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Isoxazole (B147169) Ring Construction Relevant to 5-Isopropylisoxazole-3-carboxamide Analogs
The formation of the isoxazole ring is the cornerstone of synthesizing this class of compounds. Several key strategies are employed, which can be adapted to produce the 5-isopropyl substitution pattern.
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene is a primary and highly effective method for forming the isoxazole ring. researchgate.netnih.gov This reaction is a powerful tool in organic synthesis for creating 2-isoxazolines and isoxazoles. researchgate.net For the synthesis of 5-isopropylisoxazole analogs, this typically involves the reaction of a nitrile oxide with an appropriately substituted alkyne.
The general mechanism involves the in-situ generation of a nitrile oxide (R-C≡N⁺-O⁻) which then reacts with a dipolarophile, such as an alkyne. chem-station.com The regioselectivity of the addition is a critical factor. To obtain a 5-isopropylisoxazole, the reaction would typically involve an isopropyl-substituted alkyne (like 3-methyl-1-butyne) and a nitrile oxide that provides the ester or carboxylate precursor at the 3-position.
Key aspects of this methodology include:
Nitrile Oxide Generation: Nitrile oxides are often unstable and are generated in situ from precursors like aldoximes using oxidizing agents (e.g., sodium hypochlorite, hypervalent iodine reagents), or from hydroximoyl chlorides via dehydrohalogenation with a base. nih.govrsc.orgrsc.org
Catalysis: While the reaction can proceed thermally, copper(I) catalysts are frequently used to promote the cycloaddition, particularly with terminal alkynes. This approach, often termed a "click" reaction, typically proceeds at room temperature and enhances both the rate and regioselectivity, yielding 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.gov
Regioselectivity: The reaction of nitrile oxides with terminal alkynes is highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole isomer. rsc.org Hypervalent iodine-induced cycloaddition has been shown to produce 3,5-disubstituted isoxazoles with complete regioselectivity. rsc.org
Table 1: Conditions for 1,3-Dipolar Cycloaddition in Isoxazole Synthesis
| Precursors | Reagents/Catalysts | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Aldoximes, Alkenes | Oxone, KCl | Aqueous medium, Room Temp | In-situ nitrile oxide formation and cycloaddition | rsc.org |
| Oximes, Terminal Alkynes | Hypervalent Iodine | Mild conditions | High yield, complete regioselectivity for 3,5-disubstituted isoxazoles | rsc.org |
| Hydroxyimidoyl Chlorides, Terminal Alkynes | Cu/Al₂O₃ nanocomposite | Solvent-free, ball-milling | Moderate to excellent yields of 3,5-isoxazoles | nih.gov |
| Nitrile Oxides, Terminal Acetylenes | Copper(I) | Mild, one-pot procedure | Good yields of 3,5-disubstituted isoxazoles | organic-chemistry.org |
Cycloisomerization reactions offer an alternative route to the isoxazole core. These methods typically involve the intramolecular cyclization of a linear precursor that already contains the requisite atoms for the ring.
A notable example is the cycloisomerization of α,β-acetylenic oximes. This reaction can be catalyzed by various metals to yield substituted isoxazoles. For instance, gold(III) chloride (AuCl₃) has been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to produce 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under moderate conditions. organic-chemistry.org To generate a 5-isopropylisoxazole derivative, the synthesis would require an α,β-acetylenic oxime bearing an isopropyl group at the appropriate position.
Another related method is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. Treatment of these precursors with an electrophile like iodine monochloride (ICl) leads to the formation of 4-iodoisoxazoles in good yields. nih.gov These iodinated intermediates are versatile and can be further functionalized, for example, via palladium-catalyzed cross-coupling reactions to build highly substituted isoxazoles. nih.gov
Both metal-catalyzed and metal-free strategies are widely reported for isoxazole synthesis. rsc.org The choice of method often depends on factors like desired substitution pattern, functional group tolerance, and environmental considerations.
Metal-Catalyzed Routes:
Copper: As mentioned, copper(I) is a prominent catalyst for the [3+2] cycloaddition of nitrile oxides and terminal alkynes. organic-chemistry.orgnih.gov
Gold: Gold(III) catalysts can mediate the one-pot synthesis of isoxazoles from terminal alkynes and nitric acid. acs.org Gold catalysis is also effective in the cycloisomerization of acetylenic oximes. organic-chemistry.org
Iron: An iron(III) nitrate-mediated system provides a simple and direct method for synthesizing isoxazoles from alkynes, where the iron salt acts as both a nitration and cyclization reagent. acs.org
Palladium: Palladium catalysts are crucial for cross-coupling reactions on pre-formed isoxazole rings (e.g., Suzuki coupling on 4-iodoisoxazoles) and can also be used in multi-component reactions to build the ring itself. organic-chemistry.orgnih.gov
Metal-Free Routes: The disadvantages associated with metal catalysts, such as cost, toxicity, and removal from the final product, have driven the development of metal-free alternatives. rsc.org
Organocatalysis: Enamine-triggered [3+2]-cycloaddition reactions between aldehydes and N-hydroximidoyl chlorides can produce isoxazoles in a metal-free, regiospecific manner. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction between oximes and alkynes, often under solvent-free or green solvent conditions, to produce isoxazoles. nih.gov
TEMPO-Catalyzed Oxidation: The use of (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) as a catalyst for air oxidation provides a green method for synthesizing substituted isoxazoles from precursors like ethyl nitroacetate (B1208598) and phenylacetylene (B144264) in water. rsc.org
Synthesis of this compound and Key Precursors
Once the 5-isopropylisoxazole core is established, typically as a carboxylic acid or ester, the final step is the formation of the amide bond.
The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxylic acid. libretexts.org This is commonly achieved using coupling reagents.
For the synthesis of isoxazole-carboxamide derivatives, a solution of the isoxazole-carboxylic acid is treated with activating agents, followed by the addition of the desired amine. nih.gov
Table 2: Common Reagents for Amidation of Carboxylic Acids
| Reagent Class | Examples | Mechanism | Reference |
|---|---|---|---|
| Carbodiimides | EDC (EDCI), DCC | Activates the carboxylic acid to form an O-acylisourea intermediate, which is reactive towards amines. Often used with additives like HOBt or DMAP. | nih.gov |
| Boron-Based Reagents | B(OCH₂CF₃)₃ | Acts as an effective reagent for direct amidation, often allowing for simple filtration-based purification. | nih.gov |
| Phosphonium (B103445) Salts | BOP, PyBOP | Form activated phosphonium esters that readily react with amines. | |
| Uronium/Guanidinium Salts | HATU, HBTU | Form highly reactive activated esters, promoting efficient coupling, especially for hindered substrates. | mdpi.com |
A typical procedure involves dissolving 5-isopropylisoxazole-3-carboxylic acid in a suitable solvent like dichloromethane (B109758) (DCM), followed by the addition of a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov After a brief activation period, the amine is added to the mixture to form the final this compound product. nih.gov
The ester intermediate, methyl 5-isopropylisoxazole-3-carboxylate, is a key precursor for the synthesis of the corresponding carboxylic acid (via hydrolysis) or for direct amidation. One of the most common methods for preparing 3-carboxylate isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com
A plausible route, adapted from similar syntheses, involves the initial Claisen condensation of a ketone (e.g., 3-methyl-2-butanone) with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. This forms a β-ketoester (a 2,4-dioxoalkanoate). nih.govgoogle.com This intermediate is then cyclized by reacting it with hydroxylamine hydrochloride (NH₂OH·HCl) in a solvent like ethanol (B145695) or methanol. nih.govresearchgate.net The hydroxylamine first forms an oxime with one of the carbonyl groups, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring. youtube.com This method provides a direct route to the 5-isopropyl-substituted isoxazole-3-carboxylate ester.
A one-pot process has been described for the synthesis of the analogous 5-methyl-isoxazole-3-methyl formate, where dimethyl oxalate and acetone (B3395972) undergo condensation and subsequent cyclization with a hydroxylamine salt without the need to isolate the intermediate. google.com This highlights the efficiency of this synthetic strategy.
Reaction Conditions and Reagents for Core Amide Formation
The formation of the amide bond is a critical step in the synthesis of this compound derivatives. This transformation typically involves the coupling of 5-isopropylisoxazole-3-carboxylic acid with a suitable amine. To facilitate this reaction, which does not proceed spontaneously, a variety of coupling reagents are employed to activate the carboxylic acid. luxembourg-bio.com
Commonly used reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). luxembourg-bio.comnih.govnih.gov These additives help to form a more reactive intermediate and suppress side reactions. For instance, the synthesis of various isoxazole-carboxamide derivatives has been successfully achieved using EDC as the activating agent and DMAP as a nucleophilic catalyst. nih.gov
More advanced coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also utilized, typically in conjunction with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine, DIPEA). HATU is known for its high efficiency and for minimizing racemization when coupling chiral amines. The general mechanism involves the activation of the carboxylic acid to form a highly reactive acyl-uronium salt, which is then readily attacked by the amine to form the desired amide.
The choice of solvent is also crucial, with dichloromethane (DCM) and dimethylformamide (DMF) being common options. nih.govacs.org Reaction monitoring is typically performed using thin-layer chromatography (TLC) to determine the point of completion. nih.gov
Table 1: Common Reagents for Amide Bond Formation
| Reagent/Additive | Full Name | Role |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling Agent |
| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling Agent |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Coupling Agent |
| HOBt | 1-Hydroxybenzotriazole | Additive (suppresses side reactions) |
| DMAP | 4-(Dimethylamino)pyridine | Catalyst |
| Hünig's base (DIPEA) | N,N-Diisopropylethylamine | Non-nucleophilic base |
Functionalization and Analog Generation for Research Purposes
To explore the chemical space around the this compound scaffold, researchers have developed various strategies to generate analogs with diverse functionalities.
Derivatization at the Isoxazole 5-Position
The isopropyl group at the 5-position of the isoxazole ring is another site for modification. While direct modification of the isopropyl group can be challenging, a more common approach is to synthesize analogs with different substituents at this position from the outset. This involves starting with different ketones in the initial isoxazole ring synthesis. For instance, using acetone would lead to a 5-methylisoxazole (B1293550) derivative. researchgate.net This allows for the introduction of a wide variety of alkyl and aryl groups at the C5 position, enabling the exploration of how the size and nature of this substituent influence the molecule's characteristics.
Introduction of Substituents at the Isoxazole 4-Position
The C4 position of the isoxazole ring, while less reactive than other positions, can be functionalized to introduce further diversity. Halogenation, particularly iodination, at the C4 position provides a key intermediate for further transformations. nih.gov This can be achieved through electrophilic cyclization of Z-2-alkyn-1-one O-methyl oximes using iodine monochloride (ICl). nih.gov
These 4-halo-isoxazoles are valuable precursors for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov This methodology allows for the introduction of a wide array of aryl, vinyl, and alkynyl groups at the C4 position. For example, palladium-catalyzed reactions of 4-iodoisoxazoles with boronic acids, styrenes, and terminal acetylenes have been used to generate libraries of 3,4,5-trisubstituted isoxazoles. nih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Isoxazole 4-Position
| Reaction | Coupling Partner | Introduced Group | Catalyst System (Example) |
| Suzuki-Miyaura | Arylboronic acid | Aryl | PdCl₂(dppf) |
| Heck | Styrene | Vinyl | Pd(OAc)₂ |
| Sonogashira | Terminal acetylene | Alkynyl | Pd(PPh₃)₄, CuI |
| Amide Formation | Primary amine, CO | Carboxamide | Pd(OAc)₂ |
Chemical Transformations of the Amide Linker
The amide linker itself can be a target for chemical modification, although this is less common than modifications to the heterocyclic or aryl rings. Reductive amination of the amide carbonyl group can lead to the corresponding amine, fundamentally altering the nature of the linker from a planar, rigid group to a more flexible, basic one. However, this transformation requires strong reducing agents like lithium aluminum hydride and may not be compatible with all functional groups present in the molecule.
N-Methylation and Thioamide Conversions
N-methylation of the amide nitrogen introduces a methyl group, which can alter the hydrogen bonding capacity and conformational preferences of the molecule. This is typically achieved by deprotonating the amide N-H with a strong base, such as sodium hydride, followed by reaction with an electrophilic methyl source like methyl iodide.
Conversion of the amide carbonyl to a thioamide is another important transformation. This is commonly accomplished using Lawesson's reagent or phosphorus pentasulfide. The resulting thioamide has significantly different electronic properties and hydrogen bonding capabilities compared to the original amide, providing another avenue for analog generation and structure-activity relationship studies.
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of 5-isopropylisoxazole-3-carboxamide derivatives can be significantly modulated by introducing various substituents at different positions of the isoxazole (B147169) ring and the appended aryl group. Understanding these relationships is crucial for designing more potent and selective compounds.
Impact of Aryl Ring Substitutions on Compound Potency
Substitutions on the aryl ring attached to the carboxamide moiety play a pivotal role in determining the potency of this compound analogs. The nature and position of these substituents can influence the compound's electronic properties, lipophilicity, and steric interactions with the biological target.
Research on related isoxazole-carboxamide series has demonstrated that the presence of specific substituents on the phenyl ring can dramatically alter biological activity. For instance, in a series of phenyl-isoxazole-carboxamide derivatives evaluated as COX inhibitors, substitutions on the phenyl ring were critical for potency. While direct data for 5-isopropylisoxazole-3-carboxamides is limited, findings from 5-methyl-isoxazole-carboxamide analogs suggest that electron-withdrawing groups like chlorine on the phenyl ring can enhance inhibitory activity against certain enzymes. nih.gov For example, a 3,4-dimethoxy substitution on one phenyl ring combined with a chlorine atom on the other phenyl ring of a 5-methyl-isoxazole derivative resulted in optimal binding interactions with the COX-2 enzyme. nih.gov This suggests that a systematic exploration of halogen and alkoxy substituents on the aryl ring of 5-isopropylisoxazole-3-carboxamides could lead to the discovery of potent and selective inhibitors.
Table 1: Effect of Aryl Ring Substitutions on the Biological Activity of Isoxazole-3-Carboxamide (B1603040) Analogs
| Compound Analogue (General Structure) | Aryl Substituent (R) | Observed Biological Activity | Reference |
| 5-Methyl-isoxazole-3-carboxamide | 3,4-dimethoxyphenyl | Potent COX-2 Inhibition | nih.gov |
| 5-Methyl-isoxazole-3-carboxamide | 4-chlorophenyl | Enhanced COX-2 Inhibition | nih.gov |
| 3-Phenyl-isoxazole-4-carboxamide | 4-fluorophenyl | Promotes cytotoxicity in cancer cell lines | nih.gov |
| 3-Phenyl-isoxazole-4-carboxamide | 4-(trifluoromethyl)phenyl | Promotes cytotoxicity in cancer cell lines | nih.gov |
This table presents data from related isoxazole-carboxamide analogs to infer potential SAR trends for 5-isopropylisoxazole-3-carboxamides.
Influence of Variations at the Isoxazole 5-Position
The substituent at the 5-position of the isoxazole ring is a key determinant of a compound's biological profile. In the case of this compound, the isopropyl group provides a specific steric and lipophilic character that influences its interaction with target proteins.
Studies on a variety of isoxazole derivatives have highlighted the importance of the 5-position substituent. For instance, in a series of isoxazole derivatives targeting nicotinic receptors, increasing the alkyl side chain length at the 5-position from methyl up to propyl led to an increase in affinity. nih.gov This suggests that the size and nature of the alkyl group at this position are critical for optimal activity. The isopropyl group in this compound, being a branched alkyl chain, would offer a distinct conformational profile compared to linear alkyl chains, which could be advantageous for binding to specific biological targets. For anti-inflammatory activity, the presence of an isopropyl group at the 5-position of the isoxazole moiety has been noted as a favorable feature. nih.gov
Table 2: Influence of Isoxazole 5-Position Substituent on Biological Activity
| Compound Series | 5-Position Substituent | Effect on Biological Activity | Reference |
| Isoxazole derivatives | Methyl | Baseline affinity for nicotinic receptors | nih.gov |
| Isoxazole derivatives | Ethyl | Increased affinity for nicotinic receptors | nih.gov |
| Isoxazole derivatives | Propyl | Highest affinity for nicotinic receptors in the series | nih.gov |
| Isoxazole derivatives | Isopropyl | Associated with anti-inflammatory activity | nih.gov |
This table is based on findings from various isoxazole derivatives to highlight the significance of the 5-position substituent.
Effects of Modifications at the Isoxazole 4-Position
Modification at the 4-position of the isoxazole ring offers another avenue for optimizing the pharmacological properties of this compound analogs. Introduction of substituents at this position can influence the molecule's polarity, solubility, and its ability to form additional interactions with the target.
Systematic optimization of a series of isoxazole-3-carboxamides as TRPV1 antagonists revealed that substitution at the 4-position with specific polar functionalities was crucial for achieving a balance of potency, solubility, and favorable physicochemical properties. researchgate.net While this study did not specifically use a 5-isopropyl analog, it underscores the potential of 4-position modifications. For example, introducing a hydroxyl or a small polar group could enhance aqueous solubility, a common challenge in drug development. The introduction of a fluorine atom at the 4-position has also been explored in the synthesis of isoxazole derivatives, indicating that this position is amenable to substitution with electron-withdrawing groups. researchgate.net
Role of Linker Modifications Between Isoxazole and Aryl Groups
The carboxamide group in this compound serves as a linker between the isoxazole core and the aryl ring. Modifications to this linker can significantly impact the compound's conformational flexibility and its ability to position the key pharmacophoric elements for optimal interaction with the biological target.
While direct linker modification studies on this compound are not extensively reported, research on other heterocyclic carboxamides provides valuable insights. The rigidity and orientation of the linker are critical. For instance, in the development of inhibitors for other targets, replacing a flexible linker with a more rigid one has been shown to improve potency by reducing the entropic penalty upon binding. The amide bond of the carboxamide linker provides a hydrogen bond donor (N-H) and acceptor (C=O), which are often crucial for binding to target proteins. Altering the linker, for example, by introducing a methylene (B1212753) group or replacing the amide with a different functional group, would change the geometry and hydrogen bonding capacity of the molecule, thereby affecting its biological activity.
Principles of Medicinal Chemistry in the Design of this compound Analogs
The design of novel analogs of this compound is guided by established principles of medicinal chemistry, including lead identification and optimization strategies. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties.
Lead Identification and Optimization Strategies
The isoxazole-3-carboxamide scaffold has been identified as a promising starting point for the development of various therapeutic agents through high-throughput screening and lead optimization efforts. researchgate.netnih.gov The initial "hit" compounds from these screens often possess moderate activity and may have suboptimal drug-like properties.
Lead optimization is a systematic process of modifying the structure of a lead compound to improve its pharmacological profile. For isoxazole-3-carboxamides, this has involved several key strategies:
Structure-Activity Relationship (SAR) Guided Design: As detailed in the previous sections, a thorough understanding of SAR is fundamental. By systematically varying substituents on the isoxazole and aryl rings, medicinal chemists can identify key interactions and build more potent molecules.
Improving Physicochemical Properties: A common challenge in drug discovery is achieving a balance between potency and properties like solubility and metabolic stability. For isoxazole-3-carboxamides, strategies have included the introduction of polar groups to enhance solubility. researchgate.net
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency or reducing toxicity. For example, a phenyl ring could be replaced with a bioisosteric heterocycle to explore new interactions or alter metabolic pathways.
Scaffold Hopping: In some cases, the isoxazole core itself might be replaced by another heterocyclic ring system to discover novel chemotypes with improved properties.
The optimization of a screening hit for TRPV1 antagonists, which was an isoxazole-3-carboxamide, involved substitution with a specific aminocyclohexanol motif to achieve a balance of potency and solubility. researchgate.net Another lead optimization effort for inhibitors of the mitochondrial permeability transition pore started with a diarylisoxazole-3-carboxamide hit and led to the development of highly potent analogs. nih.gov These examples, while not specific to this compound, illustrate the general principles and strategies that would be applied to optimize this specific chemical entity.
Rational Drug Design Methodologies and Approaches
Rational drug design of this compound derivatives often employs quantitative structure-activity relationship (QSAR) studies and molecular docking to optimize their therapeutic potential. These computational techniques are instrumental in identifying the key structural features necessary for biological activity and in designing new chemical entities (NCEs) with improved properties. researchgate.net
A central strategy in the rational design of these compounds is the active subunit combination. This approach involves integrating known active fragments into the this compound scaffold to enhance its biological effect. nih.gov For instance, the isoxazole ring itself is considered a crucial pharmacophore, a five-membered heterocyclic structure recognized for its diverse chemical and biological activities. researchgate.net Its unique arrangement of three carbon atoms, one oxygen atom, and one nitrogen atom provides a versatile core for drug development. researchgate.net
Molecular docking simulations are a key component of the rational design process, allowing researchers to predict how these compounds will interact with their biological targets. nih.govacs.org By simulating the binding of isoxazole derivatives to the active site of a target protein, such as an enzyme, researchers can gain insights into the binding mechanisms. acs.org For example, studies have used docking to understand how these derivatives interact with the active site of enzymes like carbonic anhydrase, revealing that they can bind at the entrance of the active site. acs.org This information is critical for designing compounds with higher affinity and specificity.
QSAR studies further refine the design process by establishing a mathematical relationship between the chemical structure of the compounds and their biological activity. researchgate.net For example, a 2D-QSAR model for a series of isoxazole-based VEGFR2 inhibitors yielded a high correlation coefficient (R² = 0.9396), indicating a strong predictive ability. researchgate.net Similarly, a 3D-QSAR model for the same series showed a good correlation (R² = 0.9121) and predictive power (Q² = 0.8377). researchgate.net These models can help identify which structural modifications, such as the addition of electron-donating groups to an attached benzene (B151609) ring, are likely to enhance activity. researchgate.net
The following table summarizes the results of a QSAR study on isoxazole-based VEGFR2 inhibitors:
| QSAR Model | Correlation Coefficient (R²) | Predictive Ability (Q²) |
| 2D-QSAR | 0.9396 | Not Applicable |
| 3D-QSAR | 0.9121 | 0.8377 |
This data is derived from a study on isoxazole-based VEGFR2 inhibitors and illustrates the predictive power of QSAR models in rational drug design. researchgate.net
Through these integrated computational and synthetic strategies, researchers can systematically optimize the this compound scaffold to develop novel therapeutic agents.
Application of Bioisosteric Replacement and Hybridization Strategies
Bioisosteric replacement and molecular hybridization are powerful strategies in medicinal chemistry for the development of novel this compound derivatives with enhanced therapeutic properties. mdpi.comijariit.com These approaches aim to modify the lead compound to improve its potency, selectivity, pharmacokinetic profile, and reduce toxicity. mdpi.comcambridgemedchemconsulting.com
Bioisosteric Replacement
In the context of isoxazole derivatives, bioisosteric replacement of the isoxazole ring itself with other heterocycles like pyridine (B92270) or oxadiazole has been explored to generate compounds with high affinity for specific receptors. nih.gov For instance, replacing the isoxazole in (3-methyl-5-isoxazolyl)methylene-azacyclic compounds resulted in ligands with varying affinities for nicotinic cholinergic receptors. nih.gov
Table of Classical Bioisosteric Replacements:
| Original Group | Bioisosteric Replacement(s) |
| -H | -F |
| -CH3 | -NH2, -OH, -Cl |
| -Cl | -SH, -PH2 |
| -Br | -iPr |
| -I | -tBu |
| -CH= | -N= |
This table provides examples of classical bioisosteres that are often used in drug design to fine-tune the properties of a lead compound. youtube.com
Molecular Hybridization
Molecular hybridization involves combining two or more bioactive scaffolds into a single molecule. mdpi.comijariit.com This approach can lead to compounds with synergistic effects, enhanced potency, or even multi-target activity. mdpi.comijariit.com The isoxazole moiety is frequently used as a core structure in hybridization due to its broad spectrum of biological activities. ijariit.comnih.gov
A common strategy is to link the isoxazole ring to other heterocyclic systems. ijariit.com For example, the creation of isoxazole-triazole hybrids has been shown to yield compounds with significant biological activity. nih.govnih.gov The combination of these two heterocyclic rings can result in complementary binding interactions with the biological target, potentially leading to increased affinity. mdpi.com The development of isoxazole-isoxazole linked hybrids has also been explored for various therapeutic areas. mdpi.com
The synthesis of these hybrid molecules often involves multi-step procedures. For instance, new hybrid heterocyclic systems containing both a triazole and an isoxazole motif have been synthesized through a 1,3-dipolar cycloaddition reaction. nih.gov These synthetic efforts have led to the discovery of novel compounds with promising therapeutic potential.
Scaffold Hopping within Isoxazole Chemistry as a Design Principle
Scaffold hopping is a drug design strategy that aims to identify new, structurally distinct core structures (scaffolds) while maintaining or improving the biological activity of a known active compound. nih.govbhsai.org This approach is particularly valuable for discovering novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or the ability to circumvent existing patents. nih.govresearchgate.netnih.gov The isoxazole ring, being a "privileged scaffold," is frequently utilized in these endeavors due to its synthetic accessibility and diverse biological activities. researchgate.netrsc.orgnih.gov
The fundamental principle of scaffold hopping is to replace the central core of a molecule while preserving the key pharmacophoric features responsible for its interaction with the biological target. nih.gov This can range from minor modifications, such as replacing or swapping heteroatoms within a ring system (a 1° hop), to more significant changes like ring opening or closure (a 2° hop), or even the complete replacement of a chemical backbone (a 4° hop). nih.gov
In the context of isoxazole chemistry, scaffold hopping can be applied by replacing the isoxazole ring with other five-membered or six-membered heteroaromatic rings. For example, in a study on kappa opioid receptor agonists, the terminal benzamido group of a lead compound was subjected to bioisosteric replacement with various heteroaromatic rings, including isoxazole, thiophene (B33073), thiazole, furan, and pyridine. acs.org This led to the discovery of compounds with highly selective and potent binding affinities. acs.org
Another example involves the development of PTP1B inhibitors, where a scaffold-hopping approach was used to replace the pyrrole (B145914) ring of a pyrrolo[1,2-a]quinoxaline (B1220188) core with other azoles. nih.gov This computational-driven strategy led to the design and synthesis of new inhibitors with good concordance between predicted and actual activity. nih.gov
Table of Scaffold Hopping Examples in Drug Discovery:
| Original Scaffold | Hopped Scaffold | Target | Outcome |
| Phenyl (in Sildenafil) | Fused Pyrazole (in Vardenafil) | PDE5 | Different Patent Coverage |
| Furanone (in Rofecoxib) | Isoxazole (in Valdecoxib) | COX-2 | Different Marketed Drug |
| Isothiazolo[4,3-b]pyridine | Various 5,6- and 6,6-fused bicyclic heteroaromatics | GAK | Discovery of New Chemical Starting Points |
This table illustrates how scaffold hopping has been successfully applied to discover new drugs with distinct chemical structures but similar biological activities. nih.govresearchgate.net
The application of scaffold hopping within isoxazole chemistry allows medicinal chemists to explore new chemical space and develop innovative drug candidates that may offer significant advantages over existing therapies. researchgate.net
Mechanistic Investigations of Biological Interactions
Protein Binding and Enzyme Modulation
Spinal muscular atrophy (SMA) is a debilitating genetic disorder characterized by the loss of motor neurons, which is caused by mutations in the SMN1 gene. nih.gov A duplicated gene, SMN2, remains in patients but primarily produces a protein lacking exon 7 (SMNΔ7), which is unstable and cannot fully compensate for the loss of the full-length SMN protein (FL-SMN). nih.govjohnshopkins.edu This instability of the SMNΔ7 protein makes it a key target for therapeutic intervention. nih.gov
Research has identified small molecules that can post-translationally stabilize the SMN protein. nih.gov One such compound, a 5-isopropylisoxazole derivative, was discovered through a cell-based SMN2 reporter assay. nih.gov This compound was found to increase SMN protein levels independently of SMN2 transcription. nih.gov The stability of the SMN protein is modulated by its incorporation into a large multiprotein complex, and oligomerization is crucial for this stability. researchgate.net Deletions of exons that are important for SMN self-association, such as exons 2 and 6, lead to decreased protein stability. researchgate.net Therefore, promoting the formation of the SMN complex is a viable therapeutic strategy for SMA. johnshopkins.eduresearchgate.net
Structure-activity relationship (SAR) studies have been conducted to optimize the 5-isopropylisoxazole core. nih.gov For instance, replacing the phenyl ring with a 2-pyridyl group maintained comparable activity, while 3-pyridyl and 4-pyridyl analogs were less active or inactive. nih.gov
Table 1: Effect of Heterocyclic Ring Substitution on SMN2 Expression
| Compound | Heterocyclic Ring | Activity Comparison |
| 4c | Unsubstituted Phenyl | Reference Compound |
| 4m | 2-pyridyl | Comparable to 4c |
| 4n | 3-pyridyl | Considerably less active than 4c |
| 4o | 4-pyridyl | Devoid of activity |
| Data sourced from a study on small molecule probes for SMN protein stabilization. nih.gov |
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast excitatory neurotransmission in the central nervous system. nih.govmdpi.com Their overactivation can lead to excitotoxicity and is implicated in conditions like Parkinson's disease and chronic pain. nih.govnih.gov Consequently, modulating AMPA receptor activity is a promising therapeutic strategy. nih.govresearchgate.net
Isoxazole-carboxamide derivatives have been investigated as modulators of AMPA receptors. nih.govnih.gov For example, a study on fluorophenyl-isoxazole-carboxamide (ISX) derivatives identified compounds that act as inhibitors of GluA2-containing AMPA receptors. nih.gov Specifically, ISX-11 and ISX-8 were found to significantly reduce GluA2 and GluA2/3 currents and alter the deactivation and desensitization kinetics of the receptors. nih.gov Another study on isoxazole-4-carboxamide derivatives also demonstrated potent inhibition of AMPA receptor activity, highlighting their potential as analgesics. nih.gov These derivatives often act as negative allosteric modulators, binding to sites distinct from the glutamate-binding domain. nih.gov
Conversely, some isoxazole (B147169) derivatives have been shown to be positive allosteric modulators of AMPA receptors, enhancing their activity. mdpi.com The specific effect—potentiation or inhibition—depends on the nature of the linkers and substituents on the isoxazole ring. mdpi.com
Table 2: Inhibitory Effects of ISX Derivatives on AMPA Receptor Currents
| Compound | Target | IC50 Value (µM) |
| ISX-11 | GluA2 | 4.4 |
| ISX-11 | GluA2/3 | 4.62 |
| ISX-8 | GluA2 | 4.6 |
| ISX-8 | GluA2/3 | 4.79 |
| Data from a study on isoxazole-carboxamide modulators of AMPA receptors. nih.gov |
Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.netnih.gov Overproduction of uric acid can lead to hyperuricemia and gout. researchgate.net Therefore, inhibiting XO is a therapeutic target for these conditions. nih.gov
Derivatives of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide have been synthesized and evaluated as XO inhibitors. researchgate.net The introduction of an aryl substituent at the 5-position of the oxazole (B20620) ring was found to enhance inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net Kinetic studies of the most active compounds indicated a competitive type of inhibition, where the inhibitor competes with the substrate for the enzyme's active site. researchgate.net Molecular docking studies have helped to elucidate the binding mechanism of these inhibitors to the XO active site. researchgate.netnih.gov
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate the transcription of genes involved in fatty acid metabolism and energy homeostasis. semanticscholar.orgmdpi.com There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. nih.gov
Trisubstituted isoxazoles have been investigated as selective agonists for PPARδ. researchgate.net One such compound, LCI765, was identified as a potent and selective PPARδ agonist with good pharmacokinetic properties. researchgate.net A co-crystal structure of LCI765 with the ligand-binding domain of PPARδ has provided insights into its mechanism of action. researchgate.net PPARs form heterodimers with the retinoid X receptor (RXR) to become active, leading to the recruitment of co-activators and the transcription of target genes. nih.gov
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govnih.gov There are two main isoforms, COX-1 and COX-2. nih.gov Inhibition of these enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While specific studies directly linking 5-isopropylisoxazole-3-carboxamide to COX modulation were not found, the broader class of isoxazole-containing compounds has been explored for anti-inflammatory properties, which often involve COX inhibition.
15-Lipoxygenase (15-LOX): 15-Lipoxygenase-1 (15-LOX-1) is an enzyme involved in inflammatory processes and is a target for developing anti-inflammatory drugs. nih.gov Research has led to the development of potent 15-LOX-1 inhibitors based on an indole (B1671886) scaffold, with some showing significant anti-inflammatory properties. nih.gov One study identified a novel 15-LOX-1 inhibitor, compound 9c (i472), which demonstrated protective effects against cytotoxicity in macrophages. nih.gov Extracts from plants like Lithraea caustica have also shown inhibitory activity against 15-LOX. frontiersin.org
CYP17A1: Cytochrome P450 17A1 (CYP17A1) is a crucial enzyme in the biosynthesis of steroid hormones, including androgens. nih.gov It is a target for the treatment of hormone-dependent cancers like prostate cancer. umtm.czwikipedia.org Steroidal compounds containing an isoxazole fragment have been synthesized and evaluated for their inhibitory effects on CYP17A1. umtm.cz While some of these isoxazole-containing steroids showed moderate inhibitory effects on the 17,20-lyase activity of human CYP17A1, others had minimal to no effect, suggesting that CYP17A1 inhibition is not the sole mechanism of their anticancer action. umtm.cz
Cellular and Molecular Mechanisms of Action
The isoxazole scaffold is a prominent feature in many biologically active molecules, and its derivatives have been the subject of intensive research to understand their mechanisms of action across various therapeutic areas. nih.govscholarsresearchlibrary.com
Investigation of Anti-inflammatory Pathways
The anti-inflammatory properties of isoxazole derivatives are attributed to their ability to modulate key enzymatic pathways involved in the inflammatory cascade. A significant mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. nih.gov
One study highlighted that a series of 3,5-disubstituted isoxazole derivatives demonstrated inhibitory activity against both LOX and COX-2. nih.gov Specifically, the compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole was a notable inhibitor of both enzymes. nih.gov In silico molecular studies further supported these findings, indicating that this compound binds effectively to the catalytic domains of LOX, COX-1, and COX-2. nih.gov Other research has also pointed to 4,5-diarylisoxazol-3-carboxylic acids as potential leukotriene synthesis inhibitors, further implicating them as anti-inflammatory agents. nih.gov Additionally, indolyl–isoxazolidines have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells, with a potency comparable to the standard anti-inflammatory drug indomethacin. nih.gov
Elucidation of Neuroprotective Mechanisms
The neuroprotective potential of isoxazole derivatives is an emerging area of investigation. While direct studies on this compound are not available, research on related structures provides insights into possible mechanisms. Isoxazole carboxamide derivatives are being explored as modulators of ionotropic glutamate (B1630785) receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.net These receptors are pivotal in nociceptive transmission and inflammatory pain, and their modulation presents a non-opioid pathway for analgesia. researchgate.net
Understanding Antimicrobial Mechanisms Against Various Pathogens
Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. scholarsresearchlibrary.comresearchgate.netnih.gov The introduction of different substituents onto the isoxazole ring, such as a thiophene (B33073) moiety, has been shown to enhance antimicrobial activity. nih.gov
Studies on isoxazole carboxamide derivatives have revealed that these compounds can exhibit significant in-vitro activity against various pathogens. scholarsresearchlibrary.com For instance, certain derivatives with electron-withdrawing groups like halogens have shown maximum activity. scholarsresearchlibrary.com The antimicrobial potential of isoxazole compounds has been extensively studied against a wide range of microorganisms. researchgate.net
One study synthesized novel 5-methylisoxazole-3-carboxamide (B1215236) derivatives and tested their antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds showing significant inhibitory action. researchgate.net Another research effort synthesized coumarin (B35378) 3-carbamide sulfonamides derived from 3-amino-5-methyl isoxazole and evaluated their antibacterial activity against S. aureus and E. coli. nih.gov
Analysis of Anticancer Mechanisms (e.g., targeting molecular pathways of proliferation, survival, angiogenesis, metastasis)
The anticancer properties of isoxazole derivatives are multifaceted, involving the targeting of various molecular pathways that are critical for cancer cell proliferation, survival, and metastasis. nih.gov These mechanisms include the induction of apoptosis, inhibition of aromatase, disruption of tubulin polymerization, and inhibition of topoisomerase and histone deacetylase (HDAC). nih.gov
The inhibition of LOX and COX enzymes by isoxazole derivatives not only contributes to their anti-inflammatory effects but also plays a role in their anticancer activity by suppressing the formation of new blood vessels that support tumor growth. nih.gov For example, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole has been shown to inhibit tumor growth and peritoneal angiogenesis in a mouse model of Ehrlich ascites carcinoma. nih.gov
Characterization of Antioxidant Mechanisms (e.g., free radical scavenging)
Several isoxazole derivatives have been identified as potent antioxidants, primarily through their ability to scavenge free radicals. This mechanism is crucial in mitigating oxidative stress, which is implicated in numerous diseases. nih.gov
A study on fluorophenyl-isoxazole-carboxamide derivatives demonstrated their potent scavenging activity against the DPPH free radical. nih.gov In this study, compounds 2a and 2c showed particularly high antioxidant potency, with IC50 values significantly lower than the positive control, Trolox. nih.gov The free radical scavenging activity is a well-established mechanism for antioxidant compounds, where the antioxidant molecule donates a hydrogen atom to the reactive free radical. nih.gov
Another study investigating previously synthesized isoxazole derivatives for their 5-LOX inhibitory and antioxidant potential found that several compounds exhibited excellent free radical scavenging effects against DPPH. nih.gov
Assessment of Antinociceptive Mechanisms (e.g., involvement of opioid vs. non-opioid receptor pathways)
Research into the pain-relieving effects of isoxazole carboxamide derivatives has indicated that their mechanism of action is primarily through non-opioid receptor pathways. nih.govnih.govresearchgate.net This is a significant finding, as it suggests a potential for developing analgesics with fewer side effects than traditional opioids.
In one study, the analgesic effects of synthesized isoxazole carboxamide derivatives were not reversed by naloxone, a non-selective opioid antagonist, confirming their non-opioid mechanism. nih.govnih.govresearchgate.net To further elucidate the pathway, molecular docking studies were performed, which showed that certain derivatives bind to non-opioid receptors such as COX-1, COX-2, and the human capsaicin (B1668287) receptor (HCR). nih.govresearchgate.net These findings suggest that the antinociceptive effects are mediated, at least in part, by the inhibition of these inflammatory pathway components. nih.govresearchgate.net Additionally, isoxazole-3-carboxamide (B1603040) derivatives have been identified as modulators of the TRPV1 receptor, which is involved in the transduction of inflammatory pain responses. google.com
In Vitro Cytotoxicity Evaluation in Cellular Models for Mechanistic Studies
Extensive searches for specific in vitro cytotoxicity data for the compound this compound did not yield detailed research findings or data tables in the available scientific literature. While numerous studies have evaluated the cytotoxic properties of various isoxazole-carboxamide derivatives against a wide array of cancer cell lines, data pertaining specifically to the 5-isopropyl substituted variant was not found. researchgate.netresearchgate.netnih.govnih.govnih.govmdpi.com
The broader class of isoxazole derivatives has been a subject of interest in anticancer research, with various analogues showing a range of antiproliferative activities. researchgate.netresearchgate.netnih.gov For instance, studies on different isoxazole-carboxamide structures have reported their evaluation against cell lines such as A549 (lung), HepG2 (liver), MCF7 (breast), and various leukemia cell lines. researchgate.netnih.gov These investigations typically determine the half-maximal inhibitory concentration (IC₅₀) to quantify the cytotoxic potency of the compounds. However, without specific studies on this compound, it is not possible to provide a detailed account of its effects in cellular models.
Therefore, this section cannot be completed with the required detailed findings and data tables due to a lack of available specific information.
Computational Approaches in Compound Design and Analysis
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 5-Isopropylisoxazole-3-carboxamide, and its biological target at the molecular level.
Prediction of Binding Affinities and Preferred Binding Sites on Biological Targets
Molecular docking studies on a series of isoxazole-carboxamide derivatives have been conducted to predict their binding affinities and identify preferred binding sites on various biological targets, including cyclooxygenase (COX) enzymes, the farnesoid X receptor (FXR), and the transient receptor potential vanilloid 1 (TRPV1). mdpi.comresearchgate.netnih.govnih.gov While specific data for this compound is not extensively detailed in the reviewed literature, the binding of analogous compounds provides valuable insights. For instance, in studies of isoxazole (B147169) derivatives as FXR agonists, docking scores for various ligands with the FXR-ligand binding domain (LBD) ranged from 136.612 to 141.065, indicating a strong potential for binding. mdpi.com
In another study focusing on COX inhibitors, a series of phenyl-isoxazole-carboxamide derivatives were evaluated. nih.gov The docking results, presented as Glide scores, helped to rationalize the observed biological activities. For example, the most potent compound against COX-1 and COX-2, compound A13, exhibited IC50 values of 64 nM and 13 nM, respectively. nih.govnih.gov The docking analysis revealed that specific substitutions on the phenyl rings influenced the orientation of the 5-methyl-isoxazole ring within the binding pocket of the COX-2 enzyme. nih.govnih.gov
The following table summarizes representative binding affinity data for analogous isoxazole-carboxamide derivatives against different biological targets.
| Compound/Analog | Target | Predicted Binding Affinity (Docking Score) | Reference |
| Isoxazole Derivatives | Farnesoid X Receptor (FXR) | 136.612 to 141.065 | mdpi.com |
| Compound A13 | Cyclooxygenase-2 (COX-2) | - | nih.govnih.gov |
| Isoxazolidine-triazole hybrid 7e | PI3Kα | -10.4 kcal/mol | qu.edu.sa |
Note: A lower docking score generally indicates a higher binding affinity.
Analysis of Ligand-Receptor Interacting Modes and Key Interactions
The analysis of ligand-receptor interactions is crucial for understanding the molecular basis of a compound's activity and for guiding the design of more potent and selective analogs. For isoxazole-carboxamide derivatives, docking studies have elucidated key interactions with their respective biological targets.
In the context of FXR agonists, hydrophobic interactions were identified as the primary forces driving the binding of isoxazole derivatives. mdpi.com Key residues such as LEU287, MET290, ALA291, HIS294, and VAL297 in the helix H3 of the FXR-LBD were found to form significant hydrophobic contacts with the ligands. mdpi.com Furthermore, salt bridges involving ARG331 and both salt bridges and hydrogen bonds with HIS447 were deemed critical for the agonistic activity of these compounds. mdpi.com
For isoxazole-based COX inhibitors, the interactions within the enzyme's active site determine their potency and selectivity. The 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another were observed to position the 5-methyl-isoxazole ring favorably within a secondary binding pocket of the COX-2 enzyme, leading to optimal binding interactions. nih.govnih.gov
Studies on isoxazole-3-carboxamide (B1603040) derivatives as TRPV1 antagonists have highlighted the importance of the isoxazole ring as a core structural element. researchgate.net Modifications to this ring and the attached alkyl chain can significantly influence binding affinity and potency. researchgate.net The spatial arrangement between the phenyl and isoxazole rings is also critical for effective binding to the receptor's pocket. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-receptor complex over time. These simulations complement the static picture offered by molecular docking.
MD simulations have been employed to study the stability of isoxazole-carboxamide derivatives when bound to their target proteins. nih.govnih.gov For instance, simulations were conducted to understand the dynamic behavior of the protein backbone and the ligand after binding, ensuring the stability of the ligand-protein complexes. nih.govnih.gov In a study on new functionalized isoxazoles, MD simulations supported the stability of the ligand-receptor complex when interacting with the active sites of proteins from E. coli, S. aureus, and B. subtilis. nih.gov
In the investigation of isoxazole derivatives as FXR agonists, MD simulations revealed that the conformational motions of loops L:H1/H2 and L:H5/H6 in the FXR-LBD were crucial for protein stability and the agonistic activity of the ligands. mdpi.com Analysis of hydrogen bonding patterns during the simulations showed the formation of stable hydrogen bonds between the FXR and the ligands, which is essential for the stability of the complexes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Development of Models Correlating Structural Descriptors with Biological Activity
QSAR models have been developed for various series of isoxazole derivatives to correlate their structural features with their observed biological activities. nih.gov For a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives, a QSAR study was conducted to establish a correlation between their structural properties and their anti-inflammatory activity. nih.gov The resulting model showed a close correlation between the observed and predicted anti-inflammatory activity, indicating the development of a robust QSAR model. nih.gov
In another study, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of isoxazole derivatives as FXR agonists. mdpi.com These models demonstrated strong predictive ability, with q² values of 0.664 for CoMFA and 0.706 for CoMSIA, and r² values of 0.960 and 0.969, respectively. mdpi.com The contour maps generated from these models indicated that hydrophobicity at the R₂ group and an electronegative group at the R₃ position are crucial for agonistic activity. mdpi.com
The following table presents the statistical parameters of a representative 3D-QSAR model for isoxazole derivatives targeting the Farnesoid X Receptor.
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) | Reference |
| CoMFA | 0.664 | 0.960 | 0.872 | mdpi.com |
| CoMSIA | 0.706 | 0.969 | 0.866 | mdpi.com |
Predictive Modeling for Analog Design
A key application of QSAR models is the prediction of the biological activity of newly designed analogs, thereby guiding the synthesis of more potent compounds. The insights gained from QSAR studies on isoxazole derivatives have been used to design new molecules with potentially improved activity.
Based on the 3D-QSAR models for FXR agonists, eight new potent FXR agonists were designed. mdpi.com The models predicted that these newly designed compounds would have better activity than the first synthetic FXR agonist, GW4064. mdpi.com The contour maps from the CoMFA and CoMSIA analyses provided specific guidance for these designs, suggesting that a bulky group at the R₃ site and the introduction of a hydrogen bond acceptor group at the terminal carboxyl position of R₃ would enhance bioactivity. mdpi.com
Similarly, validated predictive QSAR modeling has been successfully applied to other carboxamide-containing scaffolds, demonstrating the utility of this approach in designing novel therapeutic agents. nih.gov
Computational Pharmacokinetic Property Prediction and In Silico ADME Analysis Methodologies
The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, significantly reducing the likelihood of late-stage clinical trial failures. nih.govscilit.com In recent years, in silico computational approaches have become indispensable tools for predicting these pharmacokinetic parameters, offering a rapid and cost-effective alternative to traditional in vitro and in vivo methods. researchgate.netnih.gov These predictive models are particularly valuable in the initial stages of drug development for screening large libraries of compounds and prioritizing candidates with favorable ADME profiles. nih.gov This section explores the application of established computational methodologies to predict the pharmacokinetic properties of this compound.
A variety of computational tools and web-based platforms, such as SwissADME and pkCSM, are widely used to generate ADME predictions. nih.govnih.gov These platforms employ sophisticated algorithms, including quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity and pharmacokinetic behavior. nih.govyoutube.com The predictions are derived from vast datasets of experimentally determined properties of diverse chemical structures. nih.gov
For this compound, a comprehensive in silico ADME analysis was performed to predict its key pharmacokinetic parameters. The methodologies employed by predictive tools typically involve the calculation of various molecular descriptors that influence a compound's behavior in a biological system. These descriptors include parameters like lipophilicity (Log P), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. phytojournal.com
The predicted ADME properties for this compound are summarized in the following data tables. These tables provide insights into the compound's likely absorption, distribution, metabolism, and excretion characteristics, as well as its adherence to established "drug-likeness" rules, which are empirical guidelines used to assess the developability of a compound as an oral drug candidate.
Predicted Physicochemical Properties and Drug-Likeness
The fundamental physicochemical properties of a molecule are strong determinants of its pharmacokinetic profile. The following table presents the computationally predicted properties for this compound.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Formula | C7H10N2O2 | |
| Molecular Weight | 154.17 g/mol | Within the optimal range for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 72.07 Ų | Suggests good intestinal absorption and cell permeability. researchgate.net |
| Log P (Lipophilicity) | 0.85 | Indicates a favorable balance between solubility and permeability. |
| Water Solubility (Log S) | -1.75 | Predicted to be soluble in water. nih.gov |
| Lipinski's Rule of Five | 0 Violations | Adheres to the rule, suggesting good oral bioavailability. |
| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. |
Predicted Pharmacokinetic (ADME) Properties
The following table details the predicted ADME properties of this compound, offering a glimpse into its expected behavior within a biological system.
Table 2: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. swissadme.ch |
| Blood-Brain Barrier (BBB) Permeant | No | Not predicted to readily cross the blood-brain barrier. |
| Distribution | ||
| P-glycoprotein (P-gp) Substrate | No | Unlikely to be actively pumped out of cells by P-gp. nih.gov |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Not predicted to inhibit the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | No | Not predicted to inhibit the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | No | Not predicted to inhibit the CYP2C9 enzyme. |
| CYP2D6 Inhibitor | No | Not predicted to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Not predicted to inhibit the CYP3A4 enzyme. |
| Excretion |
The in silico analysis suggests that this compound possesses favorable drug-like properties. Its adherence to Lipinski's Rule of Five and predicted high gastrointestinal absorption indicate a strong potential for oral bioavailability. researchgate.net The lack of predicted inhibition of major cytochrome P450 (CYP) enzymes is a positive attribute, suggesting a lower likelihood of drug-drug interactions. phytojournal.com Furthermore, the prediction that it is not a substrate for P-glycoprotein is advantageous, as this transporter can limit the intracellular concentration of drugs. nih.gov
It is important to note that while these computational predictions are highly valuable for guiding early-stage drug discovery, they are theoretical estimations. researchgate.net Experimental validation through in vitro and in vivo studies is necessary to confirm these predicted pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
